molecular formula C12H23NO B12815339 4-(Cycloheptyloxy)piperidine

4-(Cycloheptyloxy)piperidine

Cat. No.: B12815339
M. Wt: 197.32 g/mol
InChI Key: MNWVIEQUJIVXMW-UHFFFAOYSA-N
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Description

4-(Cycloheptyloxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a cycloheptyloxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptyloxy)piperidine typically involves the reaction of piperidine with cycloheptyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and cycloheptyl halide as an electrophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Cycloheptyloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Cycloheptyloxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cycloheptyloxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

4-(Cycloheptyloxy)piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the cycloheptyloxy group.

    4-(Cyclohexyl)piperidine: Similar structure but with a cyclohexyl group instead of a cycloheptyloxy group.

    4-(Cyclopentyl)piperidine: Contains a cyclopentyl group instead of a cycloheptyloxy group.

The uniqueness of this compound lies in the presence of the cycloheptyloxy group, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-cycloheptyloxypiperidine

InChI

InChI=1S/C12H23NO/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-13H,1-10H2

InChI Key

MNWVIEQUJIVXMW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2CCNCC2

Origin of Product

United States

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